N-(4-amino-2-methoxyphenyl)acetamide

Description

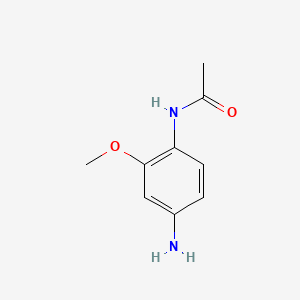

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-amino-2-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6(12)11-8-4-3-7(10)5-9(8)13-2/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMVYKWOITGSLDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201411 | |

| Record name | 2-Acetylamino-5-aminoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5329-15-7 | |

| Record name | 2-Acetylamino-5-aminoanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5329-15-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5329-15-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetylamino-5-aminoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetylamino-5-aminoanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8ZJ3JF8WF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of N 4 Amino 2 Methoxyphenyl Acetamide

Established Synthetic Routes

The synthesis of N-(4-amino-2-methoxyphenyl)acetamide is primarily achieved through two well-established methodologies: the reduction of a nitro-precursor and methods involving direct acetylation.

Reduction of N-(2-methoxy-4-nitrophenyl)acetamide

A common and efficient route to this compound involves the chemical reduction of its corresponding nitro derivative, N-(2-methoxy-4-nitrophenyl)acetamide. This transformation specifically targets the nitro group (-NO₂) and converts it into a primary amine (-NH₂), leaving the other functional groups on the molecule intact.

Catalytic hydrogenation is a frequently employed method for this purpose. The reaction is typically carried out using a palladium-on-carbon (Pd/C) catalyst in an ethanol (B145695) (EtOH) solvent under a hydrogen atmosphere. iucr.orgresearchgate.net This method is known for its high efficiency and clean conversion, making it a preferred choice in many synthetic applications. iucr.orgresearchgate.net The general reaction scheme is a staple in the conversion of aromatic nitro compounds to anilines.

Alternative reduction methods, common for aromatic nitro groups, can also be applied. These include the use of metals in acidic conditions, such as iron (Fe) or zinc (Zn) in the presence of hydrochloric acid (HCl). globethesis.comresearchgate.net This classic approach, known as the Béchamp reduction when using iron, is a robust and cost-effective alternative to catalytic hydrogenation. researchgate.net

Table 1: Comparison of Reduction Methods for Nitroarenes

| Method | Reagents & Conditions | Typical Application | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ atmosphere, EtOH solvent | Synthesis of this compound | iucr.orgresearchgate.net |

Acetylation-based Methods and Reaction Conditions

Acetylation-based methods provide another pathway to the target molecule. This can involve the selective acetylation of a diamine precursor, such as 4-methoxy-benzene-1,3-diamine. However, controlling selectivity can be challenging due to the presence of two amino groups.

A more controlled approach involves the acetylation of a precursor where one amine is already present in a different form, such as a nitro group. For instance, the precursor for the reduction method, N-(2-methoxy-4-nitrophenyl)acetamide, is itself synthesized via acetylation. In this reaction, 4-methoxy-2-nitroaniline (B140478) is treated with acetic anhydride (B1165640) in a glacial acetic acid solvent. nih.goviucr.org This reaction proceeds smoothly at room temperature, providing the acetylated product which can then be reduced as described previously. nih.goviucr.org

The formation of the amide bond (acetylation) is a fundamental reaction in organic chemistry. unh.edu Alternative conditions for amidation exist, such as reacting the amine with an acid chloride (e.g., acetyl chloride) or using coupling agents that activate the carboxylic acid. sapub.orgunimi.it For example, methoxyacetic acid can be reacted with an aniline (B41778) in the presence of thionyl chloride to form the corresponding acetamide (B32628) derivative. google.com

Table 2: Representative Acetylation Reaction Conditions

| Amine Precursor | Acetylating Agent | Solvent | Conditions | Product | Reference |

|---|

Derivatization Strategies and Functionalization Reactions

The presence of three distinct functional groups—a primary aromatic amine, an acetamide, and a methoxy (B1213986) group—makes this compound a versatile scaffold for further chemical modification.

Amine Group Reactivity for Amide and Heterocycle Formation

The primary amino group at the C4 position is the most nucleophilic site on the molecule and is therefore the primary center of reactivity for derivatization. This group readily participates in reactions characteristic of aromatic amines.

One of the most common transformations is further acylation to form new amide bonds. nih.gov This can be achieved by reacting the compound with various acylating agents, such as acid chlorides or carboxylic acids activated with coupling reagents. sapub.org This reactivity allows for the extension of the molecular structure and the introduction of diverse functional moieties. The formation of amide bonds is a cornerstone of medicinal chemistry, as the amide functional group is present in a large percentage of pharmaceutical drugs. nih.gov

Furthermore, the primary amine, in conjunction with the adjacent C-H bond on the aromatic ring, can be utilized in the construction of heterocyclic systems. Depending on the reaction partner, various fused or appended heterocycles can be synthesized, which is a common strategy in the development of novel bioactive compounds.

Methoxy Group Influence on Reactivity and Electronic Properties

The methoxy (-OCH₃) group at the C2 position significantly influences the chemical properties of the aromatic ring. As a powerful electron-donating group through resonance, it activates the benzene (B151609) ring, making it more susceptible to electrophilic aromatic substitution. nih.gov

The directing effect of the methoxy group channels incoming electrophiles primarily to the positions ortho and para to itself. In this specific molecule, the para position (C5) and the other ortho position (C3) are the most activated sites for substitution reactions like nitration or halogenation. This is clearly demonstrated in related structures where an electron-donating 4-methoxy group directs nitration to the ortho position (C5). nih.gov

Palladium-Catalyzed Coupling Reactions

While the molecule itself is not a typical substrate for direct palladium-catalyzed coupling, it can be easily modified to participate in such powerful C-C and C-N bond-forming reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. nih.gov

A common strategy involves first introducing a halide (e.g., bromine or iodine) onto the aromatic ring via electrophilic halogenation. The activating nature of the amino and methoxy groups would facilitate this reaction. The resulting aryl halide derivative can then serve as a substrate in a variety of palladium-catalyzed cross-coupling reactions, including:

Suzuki Coupling: Reaction with a boronic acid.

Stille Coupling: Reaction with an organostannane reagent. nih.gov

Heck Coupling: Reaction with an alkene.

Buchwald-Hartwig Amination: Reaction with an amine.

The wide functional group tolerance of these reactions makes them highly suitable for the late-stage functionalization of complex molecules like derivatives of this compound. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization of N 4 Amino 2 Methoxyphenyl Acetamide

X-ray Crystallography and Crystal Data Analysis

Single-crystal X-ray diffraction analysis provides the most definitive method for establishing the molecular structure and packing of N-(4-amino-2-methoxyphenyl)acetamide in the solid state. A study published in Acta Crystallographica provides the foundational data for this understanding. researchgate.net The compound crystallizes in the orthorhombic space group Pbca, with eight molecules per unit cell. researchgate.net The crystallographic data confirms the fundamental connectivity and provides a basis for understanding its conformational and intermolecular behavior.

| Parameter | Value researchgate.net |

|---|---|

| Chemical formula | C₉H₁₂N₂O₂ |

| Formula weight (Mᵣ) | 180.21 |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| a (Å) | 13.9100 (2) |

| b (Å) | 7.9890 (6) |

| c (Å) | 16.4080 (7) |

| Volume (V) (ų) | 1823.37 (16) |

| Z | 8 |

| Calculated density (Dₓ) (Mg m⁻³) | 1.313 |

| Radiation type | Mo Kα |

| Temperature (K) | 293 |

| Reflections collected | 12674 |

| Independent reflections | 1693 |

| Final R-factor | 0.063 |

Molecular Conformation and Torsion Angles

The molecular conformation is defined by the relative orientation of the substituent groups—acetamide (B32628), amino, and methoxy (B1213986)—attached to the phenyl ring. The planarity and orientation of these groups are dictated by torsion angles, which describe the rotation around specific bonds.

While the primary crystallographic report provides the definitive crystal structure, it does not include a detailed discussion or table of specific torsion angles. researchgate.net In related acetanilide (B955) structures, the acetamide group is often twisted out of the plane of the phenyl ring to varying degrees due to steric hindrance with adjacent substituents. iucr.orgresearchgate.net Similarly, the methoxy group's orientation relative to the ring is a key conformational feature. iucr.org Without explicit values from the research, a quantitative discussion of the torsion angles for this compound cannot be provided.

Intermolecular Interactions and Crystal Packing Analysis (Hydrogen Bonding, C-H…π Interactions)

The crystal packing of this compound is stabilized by a network of intermolecular interactions. The molecule contains multiple hydrogen bond donors (the amide N-H and the amino -NH₂) and acceptors (the carbonyl oxygen and the methoxy oxygen), facilitating the formation of a stable, three-dimensional lattice.

The crystallographic study indicates that the positions of hydrogen atoms were inferred from neighboring sites, which is standard practice for confirming hydrogen bonds. researchgate.net However, a specific analysis of the hydrogen bonding network, including donor-acceptor distances and angles, or a discussion of other weak interactions like C-H…π stacking, is not provided in the foundational report. researchgate.net In the crystal structures of similar aromatic amides, it is common for N—H⋯O hydrogen bonds to link molecules into chains or layers, which are then further assembled by weaker interactions to build the final crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

A comprehensive search of scientific literature and spectral databases did not yield published experimental ¹H or ¹³C NMR data specifically for this compound. While NMR spectra are available for structurally related isomers and analogues, this information cannot be used for the definitive characterization of the title compound. Therefore, a table of chemical shifts and a detailed analysis of its NMR spectrum are not available at this time.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides the exact mass of a compound, confirming its elemental composition. The molecular formula of this compound is C₉H₁₂N₂O₂. This corresponds to a monoisotopic mass of approximately 180.090 Da.

Despite the utility of MS in structural elucidation, a search for published experimental mass spectra for this compound was unsuccessful. Detailed information on its fragmentation patterns under techniques such as electron ionization (EI) or collision-induced dissociation (CID) is not available in the peer-reviewed literature. PubChem does list predicted m/z values for various adducts, such as [M+H]⁺ at 181.09715. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, characteristic bands would be expected for the N-H stretches of the amine and amide groups, the C=O stretch of the amide, C-N stretches, C-O stretches of the methoxy group, and various vibrations of the aromatic ring.

However, a thorough review of scientific databases and literature did not uncover any published experimental IR or Raman spectra for this specific compound. Without these experimental data, a detailed vibrational analysis and a table of characteristic frequencies cannot be provided.

Computational Chemistry and Molecular Modeling of N 4 Amino 2 Methoxyphenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed analysis of electron distribution, molecular orbitals, and conformational stability.

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Key parameters derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for this analysis. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. researchgate.net In studies of similar aniline (B41778) and acetamide (B32628) derivatives, DFT calculations (often using the B3LYP functional with a 6-311G(d,p) or similar basis set) are employed to determine these values. nih.govnih.gov For instance, in a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the calculated HOMO-LUMO energy gap is 5.0452 eV, indicating significant stability. nih.gov The electron density of the HOMO in such molecules is typically concentrated around the electron-rich aminophenyl ring system, while the LUMO is distributed across the acetamide moiety and the ring. nih.gov

Global reactivity descriptors, which are derived from HOMO and LUMO energies, provide further quantitative measures of a molecule's reactivity profile.

Table 1: Key Electronic Properties and Reactivity Descriptors Note: The following table is illustrative of the types of data generated from quantum chemical calculations for aniline and acetamide derivatives. Exact values for N-(4-amino-2-methoxyphenyl)acetamide would require a dedicated DFT study.

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity, kinetic stability |

| Ionization Potential | IP | -EHOMO | Energy required to remove an electron |

| Electron Affinity | EA | -ELUMO | Energy released when gaining an electron |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness | S | 1/(2η) | Reciprocal of hardness |

| Electrophilicity Index | ω | χ2/(2η) | Propensity to accept electrons |

These descriptors help predict how this compound might interact with other reagents, with regions of high HOMO density being susceptible to electrophilic attack and regions of high LUMO density being prone to nucleophilic attack.

Conformational analysis investigates the spatial arrangement of atoms in a molecule and the energies associated with different arrangements. The three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction. researchgate.net This experimental technique provides precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.

Table 2: Crystallographic Data for this compound researchgate.net

| Parameter | Value |

| Chemical Formula | C9H12N2O2 |

| Molecular Weight | 180.21 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 13.9100 (2) |

| b (Å) | 7.9890 (6) |

| c (Å) | 16.4080 (7) |

| Volume (Å3) | 1823.37 (16) |

| Z (molecules/unit cell) | 8 |

Computational methods can complement this experimental data by calculating the relative energies of different conformers in the gaseous phase or in solution, providing a more complete picture of the molecule's structural dynamics.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. orientjchem.org This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. nih.gov

While specific docking studies for this compound are not extensively reported, the methodology is widely applied to its derivatives and analogous structures. For example, acetanilide (B955) and anilinoquinazoline (B1252766) derivatives have been docked into various enzyme active sites, such as cyclooxygenase (COX) and DNA gyrase, to explore their potential as inhibitors. orientjchem.orgnih.gov

A typical docking workflow involves:

Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.

Preparation of the Ligand: The 2D structure of the ligand, such as this compound, is converted to a 3D structure and its energy is minimized to find a stable conformation.

Docking Simulation: A docking algorithm, like AutoDock Vina, systematically samples different positions and orientations of the ligand within the receptor's binding site. orientjchem.org Each pose is scored based on a function that estimates the binding free energy (ΔGbind). A more negative score typically indicates a more favorable binding interaction. nih.gov

Analysis of Results: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with specific amino acid residues in the binding pocket.

For a molecule like this compound, the amino, methoxy (B1213986), and acetamide groups are all capable of forming hydrogen bonds, which would be critical for its binding to a receptor. Docking studies could predict its potential to bind to targets like kinases or topoisomerases, guiding the synthesis of novel derivatives with enhanced activity. ijper.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By quantifying structural features (descriptors), QSAR models can predict the activity of new, unsynthesized compounds. mdpi.com

QSAR models are broadly categorized into 2D and 3D approaches.

2D-QSAR: This method uses descriptors calculated from the 2D representation of the molecule. These descriptors can be electronic (e.g., dipole moment), spatial (e.g., molecular weight), or topological (e.g., connectivity indices). mdpi.com A statistical technique, often Multiple Linear Regression (MLR), is used to build a linear equation that correlates these descriptors with the biological activity (e.g., IC50). mdpi.com For series of acetamide or aniline derivatives, descriptors like the logarithm of the octanol-water partition coefficient (AlogP98), Wiener index, and dipole moment have been shown to be important for modeling activity. mdpi.comresearchgate.net The quality of a 2D-QSAR model is assessed by statistical parameters such as the correlation coefficient (r²), the leave-one-out cross-validation coefficient (q²), and the predictive ability on an external test set (r²pred). mdpi.com

3D-QSAR: This approach uses descriptors derived from the 3D structures of the molecules, which must be aligned in a common orientation. Popular 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA calculates the steric and electrostatic interaction fields of the aligned molecules on a 3D grid. nih.gov

CoMSIA calculates similarity indices based on additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. rsc.org

The results of 3D-QSAR are often visualized as contour maps, which show regions where modifications to the molecular structure would likely increase or decrease biological activity. For example, a map might indicate that adding a bulky group in a certain region (favorable steric contour) or an electronegative group in another (favorable electrostatic contour) would enhance activity. nih.gov These methodologies provide valuable guidance for the rational design of more potent analogues based on the this compound scaffold. nih.govresearchgate.net

In Silico Prediction of Biological Properties

Various online tools and software packages (e.g., SwissADME, pkCSM) are used to calculate these properties. nih.gov Key predictions include:

Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and number of rotatable bonds.

Drug-Likeness: Evaluation based on established rules like Lipinski's Rule of Five, which helps predict oral bioavailability. researchgate.net

Pharmacokinetics: Predictions of human intestinal absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. researchgate.net

Toxicity: Predictions for potential adverse effects such as hepatotoxicity or mutagenicity. nih.gov

Table 3: Representative In Silico ADMET Predictions for Drug-like Molecules Note: This table illustrates the types of properties predicted for a compound like this compound. The values are representative examples based on studies of similar heterocyclic compounds.

| Property Class | Parameter | Predicted Value/Comment | Importance |

| Physicochemical | Molecular Weight | < 500 g/mol | Oral bioavailability |

| logP | < 5 | Permeability, solubility | |

| TPSA | < 140 Ų | Cell permeability | |

| Drug-Likeness | Lipinski's Rule Violations | 0 | Good oral bioavailability profile |

| Pharmacokinetics | Human Intestinal Absorption | High | Bioavailability after oral dose |

| BBB Permeant | No/Yes | CNS side effects or targeting | |

| CYP2D6 Inhibitor | No/Yes | Potential for drug-drug interactions | |

| Toxicity | AMES Toxicity | No | Mutagenicity risk |

| Hepatotoxicity | No | Liver damage risk |

For this compound, such in silico screening would provide a comprehensive profile of its potential as a drug scaffold, highlighting its strengths and weaknesses and guiding further chemical modifications to optimize its ADMET properties. jonuns.com

Prediction of Target Interactions

A comprehensive review of published scientific literature indicates a lack of specific computational studies focused on predicting the protein target interactions for this compound. Methodologies such as molecular docking, virtual screening, and other molecular modeling techniques are standard approaches for identifying potential biological targets of a compound and elucidating its mechanism of action at a molecular level. However, specific research applying these in silico methods to this compound to predict its binding affinities and interactions with specific proteins has not been reported in the accessible scientific domain.

Consequently, there are no detailed research findings or predictive data available to populate tables on potential protein targets, docking scores, or binding energies for this specific molecule. The exploration of this compound's therapeutic potential through computational chemistry remains an area for future research.

Structure Activity Relationship Sar Studies of N 4 Amino 2 Methoxyphenyl Acetamide Derivatives

Impact of Substituent Modifications on Biological Activity

The amino group is a critical determinant of the physicochemical properties and biological activity of small molecules. In derivatives of the N-(4-amino-2-methoxyphenyl)acetamide scaffold, the amino group can serve as a key interaction point, often acting as a hydrogen bond donor. Its presence and position influence the molecule's polarity, solubility, and ability to bind to target proteins or enzymes.

In broader studies of related aromatic compounds, the introduction of an amino group has been shown to be a viable strategy for enhancing antimicrobial properties. For instance, the strategic placement of amino and acetamido groups on aurone (B1235358) scaffolds, which share an aromatic core, led to the development of derivatives with notable antimicrobial activity. nih.gov Similarly, the synthesis of nicotinonitrile derivatives bearing an amino group at the 2-position resulted in compounds with significant activity against various bacterial and fungal strains. While these studies are not on the exact this compound backbone, they underscore the general principle that an amino functionality is a key pharmacophoric feature that can be crucial for establishing interactions within a biological target's binding site.

Furthermore, the amino group provides a convenient synthetic handle for further derivatization, allowing for the introduction of diverse substituents to probe the steric and electronic requirements of a biological target.

The methoxy (B1213986) group on the phenyl ring significantly influences the electronic properties and conformation of the molecule, which in turn affects its biological activity. Its position (ortho, meta, or para) is a critical factor.

The methoxy group can also participate in intermolecular interactions. In certain N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, the methoxy oxygen atom can act as a hydrogen bond acceptor, influencing the crystal packing and intermolecular connections. mdpi.com This capacity for hydrogen bonding, dictated by its position and the conformation of the molecule, can be a key factor in the interaction with biological macromolecules.

The acetamide (B32628) side chain is a frequent target for modification in SAR studies. Alterations to this group can modulate lipophilicity, metabolic stability, and the potential for hydrogen bonding. Research on related N-(4-methoxyphenyl)acetamide (methacetin) derivatives has provided significant insight into how these modifications affect biological activity.

Key modifications and their observed effects include:

Chain Extension: Replacing the acetyl group with a longer pentanoyl group, yielding N-(4-methoxyphenyl)pentanamide, resulted in a compound with significant anthelmintic properties against the nematode Toxocara canis, comparable to the established drug albendazole. nih.gov This modification likely enhances lipophilicity, which can improve cell membrane penetration.

Conversion to Dithiocarbamates: The acetamide nitrogen can be derivatized to form dithiocarbamates. Sodium acetyl(4-methoxyphenyl)carbamodithioate, synthesized from N-(4-methoxyphenyl)acetamide, demonstrated high fungicidal activity, completely inhibiting the growth of the phytopathogen Fusarium oxysporum at a 0.4% concentration. chemjournal.kzcyberleninka.ru This derivative also showed antibacterial activity against Pectobacterium carotovorum. chemjournal.kzcyberleninka.ru

Formation of Thiosemicarbazones: The acetamide group can be incorporated into more complex heterocyclic systems. A thiosemicarbazone-type ligand containing a paracetamol structural unit (which is closely related to N-(4-methoxyphenyl)acetamide) was used to synthesize copper (II) complexes that exhibited promising antibacterial and antifungal activities. mdpi.com

Halogenation: Introduction of fluorine atoms, as in N-(4-methoxyphenyl)-2,2,2-trifluoroacetamide, alters the electronic properties of the acetamide group, which can influence binding affinity and metabolic stability. nist.gov

The table below summarizes the biological activities observed upon modification of the acetamide moiety in related N-(4-methoxyphenyl)acetamide structures.

| Base Compound | Modification of Acetamide Moiety | Resulting Derivative | Observed Biological Activity |

| N-(4-methoxyphenyl)acetamide | Acetyl group replaced with a pentanoyl group | N-(4-methoxyphenyl)pentanamide | Anthelmintic activity nih.gov |

| N-(4-methoxyphenyl)acetamide | Conversion of amine to dithiocarbamate | Sodium acetyl(4-methoxyphenyl)carbamodithioate | Fungicidal and bactericidal activity chemjournal.kzcyberleninka.ru |

| N-(4-methoxyphenyl)acetamide | Incorporation into a thiosemicarbazone ligand for Cu(II) complexes | N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide | Antibacterial and antifungal activity mdpi.com |

| N-(4-methoxyphenyl)acetamide | Replacement of acetyl methyl protons with fluorine | N-(4-methoxyphenyl)-2,2,2-trifluoroacetamide | Modified electronic properties nist.gov |

Design Principles for Novel this compound Analogues

Based on the available SAR data from this compound and related structures, several key principles can be formulated for the design of novel, biologically active analogues. These principles aim to systematically optimize the molecule's interaction with its biological target.

Optimize Lipophilicity and Binding through Acetamide Modification: The acetamide group is a prime site for modification. Extending the alkyl chain (e.g., from acetyl to pentanoyl) can increase lipophilicity, potentially improving membrane permeability and enhancing activities like anthelmintic efficacy. nih.gov Conversely, introducing polar groups or converting the moiety into more complex functional groups like dithiocarbamates can introduce new interactions and lead to different activities, such as antifungal and antibacterial effects. chemjournal.kzcyberleninka.ru

Explore Isomeric Scaffolds: The relative positions of the amino and methoxy groups on the phenyl ring are critical. Given that the position of the methoxy group alone can drastically alter the biological activity of related compounds, mdpi.com synthesizing and testing all positional isomers of N-amino-methoxyphenyl)acetamide is a rational design strategy. This allows for a thorough exploration of the target's binding site topography to find the optimal arrangement of functional groups.

Bioisosteric Replacement: Consider replacing the core functional groups with bioisosteres to fine-tune activity. For example, the methoxy group could be replaced with other small electron-donating groups (e.g., ethoxy, methylthio) to probe electronic and steric sensitivity. The amide bond of the acetamide moiety could be replaced with other linkers to alter conformational flexibility and metabolic stability.

By systematically applying these principles, researchers can efficiently navigate the chemical space around the this compound scaffold to develop novel derivatives with improved potency, selectivity, and desired therapeutic profiles.

Preclinical Investigations of Biological Activities in Non Human Systems

In Vitro Biological Activities

Extensive literature reviews were conducted to ascertain the preclinical biological activities of the chemical compound N-(4-amino-2-methoxyphenyl)acetamide. The investigation focused on its potential antimicrobial, anticancer, and anti-inflammatory properties in non-human, in vitro systems.

Antimicrobial Activity (Antibacterial, Antifungal)

Based on a comprehensive search of scientific databases and literature, no specific studies detailing the in vitro antibacterial or antifungal activity of this compound were identified. While research exists on the antimicrobial properties of related acetamide (B32628) derivatives, data pertaining specifically to this compound is not available in the reviewed literature.

Anticancer and Cytotoxic Activity in Cell Lines

Investigations into the anticancer and cytotoxic effects of this compound in cell lines have not been reported in the available scientific literature. While the compound has been mentioned as a synthetic intermediate in the development of other pharmacologically active molecules, its direct effects on cancer cells have not been characterized. researchgate.net

Inhibition of Cell Proliferation and Viability

There are no available scientific reports detailing the effects of this compound on the inhibition of cell proliferation or viability in any cancer cell lines.

Apoptosis Induction

The potential for this compound to induce apoptosis in cancer cell lines has not been investigated in any published studies found during the literature review.

Cell Cycle Arrest

No data is available in the scientific literature regarding the ability of this compound to cause cell cycle arrest in any phase of the cell cycle in cancer cell lines.

Anti-inflammatory Effects

A thorough review of the scientific literature yielded no studies on the in vitro anti-inflammatory effects of this compound. Research has been conducted on other acetamide derivatives for their anti-inflammatory potential, but specific data for this compound is absent.

Antiplatelet Activity

There are no available studies investigating the in vitro antiplatelet activity of this compound. Research into its effects on platelet aggregation induced by agents such as arachidonic acid, collagen, or adenosine (B11128) diphosphate (B83284) (ADP) has not been published in the reviewed literature.

Antioxidant Properties

No studies were identified that evaluated the antioxidant properties of this compound. Consequently, there is no data on its capacity to scavenge free radicals or protect against oxidative stress in non-human systems.

Enzyme Inhibition and Modulation

There is no published research detailing the effects of this compound on specific enzymes. Investigations into its potential inhibitory or modulatory activity against any enzyme class are not present in the available scientific literature.

Protein Binding Studies

No data from protein binding studies for this compound could be located. Information regarding its affinity for plasma proteins, such as human serum albumin, or other specific protein targets is currently unavailable.

Receptor Agonism/Antagonism Studies (e.g., Adrenergic Receptors, EP4)

A review of scientific literature yielded no studies on the interaction of this compound with any receptors. There is no available data on its potential agonistic or antagonistic effects on targets such as adrenergic receptors, prostanoid EP4 receptors, or any other receptor type.

In Vivo Preclinical Models (Non-Human)

Efficacy in Disease Models

No in vivo studies using non-human preclinical models have been published for this compound. Therefore, there is no information regarding its efficacy in any animal models of disease.

Metabolic Pathways in Non-Human Systems

The metabolic fate of this compound in non-human biological systems has not been extensively elucidated in dedicated studies. However, based on the well-documented metabolic pathways of structurally analogous compounds, particularly other acetanilide (B955) derivatives and aromatic amines, a series of predictable biotransformation reactions can be inferred. The primary metabolic transformations are expected to involve modifications of the acetamido, methoxy (B1213986), and amino functional groups, primarily occurring in the liver through enzymatic processes.

The principal metabolic reactions anticipated for this compound are phase I reactions, including O-demethylation, N-deacetylation, and aromatic hydroxylation, followed by phase II conjugation reactions.

Phase I Metabolism:

O-Demethylation: The methoxy group (-OCH3) at the 2-position is a likely target for oxidative O-demethylation, a common metabolic pathway for xenobiotics containing methoxy moieties. This reaction is typically catalyzed by cytochrome P450 (CYP450) enzymes and would result in the formation of a hydroxyl group, yielding N-(4-amino-2-hydroxyphenyl)acetamide.

N-Deacetylation: The acetamido group (-NHCOCH3) can undergo hydrolysis, a process known as N-deacetylation, to remove the acetyl group. This reaction, often mediated by amidase enzymes, would lead to the formation of 1,4-diamino-2-methoxybenzene.

Aromatic Hydroxylation: The aromatic ring itself may be subject to hydroxylation at available positions. This oxidative reaction, also primarily mediated by CYP450 enzymes, could introduce an additional hydroxyl group onto the benzene (B151609) ring, leading to various hydroxylated metabolites.

Phase II Metabolism:

The metabolites generated during phase I reactions, particularly those with newly formed hydroxyl or amino groups, are susceptible to phase II conjugation reactions. These processes increase the water solubility of the metabolites, facilitating their excretion from the body. Common conjugation reactions include:

Glucuronidation: The hydroxyl and amino groups can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: The hydroxyl and amino groups can also be sulfated through the action of sulfotransferases (SULTs).

The interplay of these metabolic pathways would likely result in a profile of various metabolites excreted in urine and feces. The relative contribution of each pathway can vary depending on the animal species and the specific experimental conditions.

Interactive Data Table of Potential Metabolic Reactions

| Reaction Type | Substrate | Key Enzymes (Putative) | Resulting Metabolite |

| O-Demethylation | This compound | Cytochrome P450 (CYP450) | N-(4-amino-2-hydroxyphenyl)acetamide |

| N-Deacetylation | This compound | Amidases | 1,4-diamino-2-methoxybenzene |

| Aromatic Hydroxylation | This compound | Cytochrome P450 (CYP450) | Hydroxylated derivatives of this compound |

| Glucuronidation | N-(4-amino-2-hydroxyphenyl)acetamide | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates |

| Sulfation | N-(4-amino-2-hydroxyphenyl)acetamide | Sulfotransferases (SULTs) | Sulfate conjugates |

Molecular Mechanisms of Action

Identification of Specific Molecular Targets

Currently, there is a lack of specific molecular targets that have been definitively identified for N-(4-amino-2-methoxyphenyl)acetamide. Research on analogous compounds, such as N-(4-hydroxyphenyl)acetamide (paracetamol), suggests that metabolites can have complex interactions, including indirect activation of cannabinoid receptors (CB1). However, direct binding targets for this compound itself have not been elucidated. The metabolism of related 4-alkoxyacetanilides primarily involves O-dealkylation to form N-(4-hydroxyphenyl)acetamide, which is a known analgesic. Another minor metabolic pathway is deacylation, which can produce 4-alkoxyanilines. These metabolic pathways suggest that the biological activity of the parent compound may be linked to its metabolites, but the specific molecular entities that this compound or its unique metabolites interact with are yet to be determined.

Cellular Pathway Modulation

DNA Ligase Inhibition

There is no scientific evidence to date that suggests this compound functions as an inhibitor of DNA ligases. While the inhibition of DNA ligases is a recognized therapeutic strategy in oncology, with various small molecules being investigated for this purpose, this compound has not been implicated in this mechanism of action.

Reactive Oxygen Species (ROS) Generation

The effect of this compound on the generation of reactive oxygen species (ROS) has not been specifically documented. In contrast, the metabolism of other acetanilide (B955) derivatives, such as paracetamol, particularly at high doses, is known to involve the formation of reactive metabolites that can lead to oxidative stress and ROS production in certain cellular contexts. However, whether this compound follows a similar pattern of inducing ROS has not been experimentally verified.

Caspase Activation

The activation of caspases, a family of proteases crucial for the execution of apoptosis, has not been directly linked to this compound in the available literature. Studies on related compounds have shown that excessive cellular stress, potentially induced by metabolites, can trigger apoptotic pathways where caspases play a central role. However, a direct cause-and-effect relationship between this compound and caspase activation has not been established.

Mitochondrial Membrane Potential (MMP) Alteration

There is currently no research demonstrating that this compound directly alters the mitochondrial membrane potential (MMP). The disruption of MMP is a key event in the intrinsic pathway of apoptosis and can be initiated by various cellular stressors. While some drugs are known to impact mitochondrial function, the specific effects of this compound on this critical cellular parameter remain uninvestigated.

Platelet Activation Inhibition

The potential for this compound to inhibit platelet activation is an area that lacks specific research. The inhibition of platelet aggregation is a therapeutic target for preventing thrombosis, and various compounds have been explored for this purpose. However, there are no published studies that have evaluated the activity of this compound in assays of platelet function.

Receptor Binding and Activation Profiles

Detailed research findings, including data on receptor binding affinities (such as Ki, Kd, or IC50 values) and functional activation profiles (such as agonist or antagonist activity and EC50 values), for this compound are not available in the public domain. Consequently, a data table summarizing these interactions cannot be constructed.

The scientific community has not published studies that elucidate the specific molecular targets with which this compound may interact. Therefore, a discussion on its receptor binding and activation is not possible at this time.

N 4 Amino 2 Methoxyphenyl Acetamide As a Chemical Building Block and Research Tool

Role in the Synthesis of Complex Molecules

The molecular architecture of N-(4-amino-2-methoxyphenyl)acetamide, with its multiple functional groups, offers significant reactivity and versatility, making it an important intermediate in multi-step organic synthesis. Chemists utilize this compound as a starting point or an intermediate scaffold to construct more complex molecular structures. The synthesis of this key intermediate is typically achieved through the reduction of its nitro-precursor, N-(2-methoxy-4-nitrophenyl)acetamide. iucr.orgresearchgate.net This reaction is often carried out using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. iucr.orgresearchgate.net

One of the most significant applications of this compound is its role as a crucial precursor in the synthesis of Active Pharmaceutical Ingredients (APIs). It serves as a key building block in the production of the side chain for the antineoplastic agent, Amsacrine. iucr.orgresearchgate.net

Amsacrine is an aminoacridine derivative that functions as a DNA topoisomerase II inhibitor and is used in the treatment of acute leukemias. nih.gov The synthesis of the drug's vital methanesulfonamide (B31651) side chain, specifically N-(4-amino-3-methoxyphenyl)methanesulfonamide, relies on this compound as an intermediate product. iucr.orgresearchgate.netnih.gov The process highlights the compound's importance in constructing the precise molecular features required for therapeutic activity.

Table 1: Synthesis Pathway of Amsacrine Side Chain

| Step | Precursor Compound | Intermediate Compound | Product | Application of Product |

| 1 | N-(2-methoxy-4-nitrophenyl)acetamide | N/A | This compound iucr.orgresearchgate.net | Intermediate for Step 2 |

| 2 | This compound | N/A | N-(4-amino-3-methoxyphenyl)methanesulfonamide nih.govsigmaaldrich.com | Amsacrine Side Chain iucr.org |

| 3 | N-(4-amino-3-methoxyphenyl)methanesulfonamide | N/A | Amsacrine nih.gov | Anticancer Drug nih.gov |

Use in Proteomics Research

While direct applications of this compound in proteomics are not extensively documented in current literature, its derivatives are recognized as tools in this field. Specifically, the downstream product N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl, which is synthesized from the title compound, is marketed by specialty chemical suppliers as a product for proteomics research. scbt.com This suggests that the structural motif is of interest to researchers studying the proteome, although the specific mechanisms of its use are not detailed.

Potential as Biological Probes or Markers

There is limited publicly available research detailing the use of this compound or its direct derivatives as biological probes or molecular markers for imaging or detection purposes. The development of such tools typically requires specific properties, such as fluorescence or high-affinity binding to a target, which have not yet been explored or reported for this compound.

Applications in Materials Science

The chemical scaffold of phenyl acetamide (B32628) is utilized in the development of various materials, including dyes and polymers. Closely related analogues of this compound serve as precursors in these applications, indicating the potential utility of its core structure in materials science.

For example, homobifunctional reactive dyes containing chloroacetamide groups have been synthesized for dyeing natural fibers like cotton and wool. Furthermore, the broader class of aminoacetanilides are established intermediates in the synthesis of dyes and pigments.

In the field of polymer science, derivatives such as 2-chloro-N-(4-methoxyphenyl) acetamide are used as reactants to create novel methacrylate (B99206) monomers. These monomers can then be polymerized to form materials with specific properties, demonstrating the role of the N-substituted phenyl acetamide structure in building larger polymeric systems.

Table 2: Materials Science Applications of Related Phenyl Acetamide Structures

| Derivative Compound | Material Type | Application |

| Chloroacetamide-containing molecules | Reactive Dyes | Dyeing of cotton and wool |

| 2-chloro-N-(4-methoxyphenyl) acetamide | Monomers/Polymers | Synthesis of methacrylate polymers |

| 3-amino-4-methoxy-acetamide | Disperse Dyes | Intermediate for textile dyes |

| p-Aminoacetanilide (N-(4-aminophenyl)acetamide) | Nanomaterials | Assembly of gold (Au) nanoparticles |

Advanced Analytical Method Development for N 4 Amino 2 Methoxyphenyl Acetamide

Chromatographic Techniques for Purity and Characterization

Chromatography is a cornerstone technique for assessing the chemical purity of active pharmaceutical ingredients (APIs) and their intermediates. unige.ch For a compound like N-(4-amino-2-methoxyphenyl)acetamide, high-performance liquid chromatography (HPLC) is the most common and powerful tool for separating the main component from any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is the predominant mode used for the analysis of moderately polar to nonpolar substances like this compound. unige.ch The separation is typically achieved using a stationary phase, such as octadecylsilane (C18), and a polar mobile phase.

A typical RP-HPLC method for analyzing a related compound, N-[3-[bis(2-hydroxyethyl)amino]-4-methoxyphenyl]-acetamide, utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com A similar approach would be effective for this compound. The method parameters can be optimized to achieve efficient separation of the target analyte from potential impurities.

Key parameters that are optimized during method development include:

Column: The choice of stationary phase (e.g., C18, C8) and column dimensions (length, internal diameter, particle size) is critical for resolution.

Mobile Phase: The composition (ratio of organic solvent to aqueous buffer) and pH of the mobile phase are adjusted to control the retention and selectivity of the separation.

Flow Rate: This parameter affects the analysis time and separation efficiency.

Detection Wavelength: UV detection is commonly used, and the wavelength is selected based on the maximum absorbance of this compound to ensure high sensitivity.

Below is an interactive data table summarizing a hypothetical, optimized HPLC method for the purity analysis of this compound, based on common practices for similar aromatic amines. sielc.compom.go.id

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good resolution for aromatic compounds. |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (30:70 v/v) | Common mobile phase for reversed-phase separation of moderately polar compounds. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC, balancing speed and efficiency. |

| Column Temperature | 30°C | Ensures reproducible retention times. |

| Detection | UV at 254 nm | A common wavelength for detecting aromatic compounds. |

| Injection Volume | 10 µL | Standard volume for analytical injections. |

Gas Chromatography (GC):

Gas chromatography is another potential technique for purity analysis, particularly for volatile impurities that may not be readily detected by HPLC. However, for a compound like this compound, which has a relatively high molecular weight and polarity, derivatization might be necessary to increase its volatility and thermal stability. nih.gov The use of shorter GC columns can sometimes mitigate thermal degradation of labile compounds, reducing the need for derivatization. nih.gov

Spectroscopic Assays for Identity Confirmation

Spectroscopic techniques are indispensable for confirming the chemical identity and structure of this compound. These methods provide a "fingerprint" of the molecule based on its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is one of the most powerful tools for unambiguous structure elucidation. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

¹H NMR: The spectrum would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the amine group protons, and the acetamide (B32628) group protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals confirm the connectivity of the atoms. For instance, the protons on the aromatic ring will appear as doublets or doublets of doublets, and their coupling constants will reveal their positions relative to each other.

¹³C NMR: This spectrum would show a specific number of signals corresponding to the unique carbon atoms in the molecule, confirming the carbon skeleton. The chemical shifts would differentiate between the aromatic, methoxy, and acetamide carbons.

The following table outlines the expected ¹H NMR chemical shifts for this compound based on data from similar structures. chemicalbook.comrsc.org

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Acetamide CH₃ | ~2.1 | Singlet |

| Methoxy OCH₃ | ~3.8 | Singlet |

| Aromatic CH | ~6.5 - 7.5 | Multiplets |

| Amine NH₂ | Broad singlet | Broad Singlet |

| Acetamide NH | ~8.0 | Singlet |

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. When coupled with a chromatographic technique like HPLC or GC (LC-MS or GC-MS), it becomes a highly sensitive and specific tool for both identification and quantification. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass (180.09 g/mol ). massbank.eu The fragmentation pattern, which results from the breakdown of the molecule in the mass spectrometer, provides further structural confirmation.

Infrared (IR) Spectroscopy:

Infrared spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the amine and amide groups, the C=O bond of the amide, the C-O bond of the ether, and the C-H bonds of the aromatic ring and methyl groups. nist.govresearchgate.net

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Amine & Amide) | 3200-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Amide) | 1630-1680 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-O Stretch (Ether) | 1200-1275 |

Method Validation and Transfer

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation is a documented process that demonstrates an analytical procedure is accurate, precise, specific, linear, and robust.

The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Method Transfer:

Analytical method transfer is the documented process that qualifies a receiving laboratory to use an analytical method that originated in a transferring laboratory. labmanager.com The goal is to ensure that the receiving laboratory can perform the method with comparable accuracy and precision. labmanager.com Common approaches for method transfer include comparative testing, co-validation, and revalidation. labmanager.com A successful transfer requires a clear, detailed analytical procedure, a comprehensive validation report, and open communication between the laboratories. labmanager.com

Future Research Directions and Therapeutic Potential

Exploration of Novel Derivatization Pathways

The future utility of N-(4-amino-2-methoxyphenyl)acetamide is intrinsically linked to the exploration of novel derivatization pathways. The presence of three key functional groups—the primary aromatic amine (-NH2), the amide (-NHC(O)CH3), and the methoxy (B1213986) (-OCH3) group—offers multiple sites for chemical modification. Each site can be selectively targeted to generate a library of new compounds with diverse physicochemical properties and, consequently, varied biological activities.

Key derivatization strategies could include:

Acylation and Sulfonylation: The primary amino group is a prime target for acylation or sulfonylation reactions. Introducing different acyl or sulfonyl chlorides would yield a series of N-substituted derivatives. This approach has been successful in modifying the activity of other bioactive scaffolds.

Alkylation: The amide nitrogen or the primary amine could potentially undergo N-alkylation to introduce new lipophilic or functional groups, which can significantly influence pharmacokinetic properties.

Reactions at the Aromatic Ring: The benzene (B151609) ring itself can be a substrate for electrophilic substitution reactions like halogenation or nitration. Research on analogous compounds, such as 4-hydroxy/amino-3-methoxyphenyl acetamides, has shown that halogenation can dramatically shift biological activity, for instance, converting a TRPV1 receptor agonist into an antagonist. This suggests that similar modifications to this compound could be a fruitful strategy for tuning its biological effects.

Formation of Heterocycles: The reactive amine and amide functionalities could be utilized as starting points for synthesizing more complex heterocyclic structures, such as benzodiazepines or quinoxalines, which are prevalent motifs in many therapeutic agents.

A study on related N-(4-methoxyphenyl)acetamide structures demonstrated that derivatization into dithiocarbamates could produce compounds with significant antifungal activity, completely inhibiting the growth of phytopathogens like Fusarium oxysporum. This provides a clear precedent for exploring similar derivatizations of this compound to uncover novel antimicrobial agents.

Design of Targeted Therapeutics Based on Identified Mechanisms

The most significant clue to the therapeutic potential of this compound is its use in synthesizing a component of Amsacrine. iucr.orgresearchgate.net Amsacrine functions as a DNA intercalator and an inhibitor of topoisomerase II, a mechanism central to its anticancer effects. This established connection suggests a clear path for future research: designing derivatives of this compound that retain, modify, or enhance this anticancer activity.

Future research could focus on:

Structure-Activity Relationship (SAR) Studies: By systematically synthesizing derivatives as outlined above, researchers can conduct SAR studies to identify the key structural features required for anticancer activity. This could involve modifying the methoxy and amino group positions or the nature of the acetamide (B32628) substituent to optimize interactions with biological targets like topoisomerase II or other cancer-related proteins.

Modulation of Known Pathways: Derivatives could be designed to act as novel topoisomerase II inhibitors with improved specificity or reduced side effects compared to existing drugs. Molecular modeling and docking studies could guide the design of compounds that fit precisely into the enzyme's binding pocket.

Targeting Other Cancer Mechanisms: The methoxyphenyl motif is present in numerous compounds with diverse anticancer activities, including tubulin polymerization inhibitors and kinase inhibitors. Screening this compound and its derivatives against a panel of cancer cell lines and molecular targets could reveal novel mechanisms of action beyond topoisomerase II inhibition. For example, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been identified with potent activity against glioblastoma cells, indicating the broad anticancer potential of the methoxyphenylamino scaffold.

The table below outlines potential therapeutic targets for derivatives based on the known mechanisms of analogous compounds.

| Potential Target | Therapeutic Area | Rationale Based on Analogous Compounds |

| Topoisomerase II | Oncology | The parent compound is an intermediate for the Amsacrine side chain, a known topoisomerase II inhibitor. iucr.orgresearchgate.net |

| TRPV1 Receptors | Pain & Inflammation | Halogenation of similar aminomethoxyphenyl acetamides alters activity at TRPV1 channels. |

| Fungal Enzymes | Infectious Diseases | Dithiocarbamate derivatives of N-(methoxyphenyl)acetamide show potent antifungal activity. |

| Bacterial Proteins | Infectious Diseases | Related chloro-N-(4-methoxyphenyl)acetamide has shown antimicrobial effects against Staphylococcus aureus. |

Further Elucidation of Undiscovered Biological Activities

Beyond its potential in oncology, the core structure of this compound belongs to the broader class of acetanilides, which includes compounds with a history of analgesic and antipyretic use, such as methacetin (N-(4-methoxyphenyl)acetamide). nih.gov These predecessor compounds function largely as pro-drugs, releasing active metabolites like 4-aminophenol (B1666318) derivatives. nih.gov This historical context strongly suggests that this compound and its derivatives could possess undiscovered activities in areas such as pain management and inflammation.

Future screening programs should investigate potential:

Analgesic and Anti-inflammatory Properties: Given its structural similarity to methacetin, the compound and its derivatives should be evaluated in models of pain and inflammation.

Antimicrobial Activity: As previously noted, derivatives of related compounds have shown both antibacterial and antifungal properties. Broad-spectrum screening could identify novel leads for treating infectious diseases.

Antioxidant Effects: The presence of an aniline (B41778) moiety suggests potential for antioxidant activity. Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have demonstrated antioxidant capabilities superior to ascorbic acid in certain assays, highlighting a promising avenue for investigation.

Application in Other Research Fields

The utility of this compound is not necessarily confined to medicinal chemistry and pharmacology. Its chemical functionalities make it a candidate for applications in materials science and analytical chemistry.

One promising area is the development of advanced materials. For instance, research on 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (B99206) (MPAEMA), a compound with a similar core structure, has explored its use in creating thin films for chemical sensors. These sensors are designed to detect volatile organic compounds (VOCs), demonstrating the potential for this chemical class in environmental monitoring and diagnostics.

Future research in this domain could involve:

Polymer Synthesis: The amino group of this compound could be used as a monomer in polymerization reactions to create novel polymers with unique thermal, optical, or electronic properties.

Development of Chemical Sensors: Following the precedent of MPAEMA, derivatives could be synthesized and incorporated into sensor arrays for the selective detection of various analytes.

Corrosion Inhibition: Aniline and its derivatives are known to be effective corrosion inhibitors for metals. The potential of this compound and its derivatives in this industrial application warrants investigation.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(4-amino-2-methoxyphenyl)acetamide?

- Methodological Answer : The synthesis typically involves acylation of 4-amino-2-methoxyaniline with acetyl chloride or acetic anhydride under controlled conditions. Key parameters include:

- Solvent : Ethanol or methanol to enhance solubility and reaction homogeneity .

- Temperature : 0–5°C to mitigate exothermic side reactions, followed by gradual warming to room temperature .

- Base : Triethylamine or sodium acetate to neutralize HCl byproducts and drive the reaction forward .

- Data Contradictions : While methanol is preferred in some protocols, ethanol may reduce side-product formation in moisture-sensitive reactions. Validate purity via HPLC or TLC .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at C2, acetamide at C4). Aromatic protons appear as doublets (δ 6.5–7.5 ppm), while the acetamide methyl group resonates at δ 2.1 ppm .

- FT-IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX programs for structure refinement .

Q. What are common impurities formed during synthesis, and how can they be mitigated?

- Methodological Answer :

- By-products : Unreacted starting materials (e.g., 4-amino-2-methoxyaniline) or over-acetylated derivatives.

- Mitigation : Use stoichiometric control (1:1.05 molar ratio of amine to acetylating agent) and gradient column chromatography (silica gel, ethyl acetate/hexane) for purification .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 6 months, monitoring degradation via HPLC.

- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photooxidation of the methoxy group .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Fukui Functions : Calculate nucleophilic (f⁻) and electrophilic (f⁺) indices to identify reactive sites. The amino group (f⁻ > 0.1) is prone to electrophilic attacks .

- HOMO-LUMO Gaps : A narrow gap (<4 eV) suggests redox activity, relevant for designing metal-organic catalysts .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

- Methodological Answer :

- Multi-Assay Validation : Test against Staphylococcus aureus (MIC assay) and MCF-7 cancer cells (MTT assay) under identical conditions.

- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., N-(4-chlorophenyl) derivatives) to isolate substituent effects .

Q. What mechanistic insights explain the enzyme inhibition potential of this compound?

- Methodological Answer :

- Molecular Docking : Simulate binding to cyclooxygenase-2 (COX-2) using AutoDock Vina. The methoxy group may occupy hydrophobic pockets, while the acetamide forms hydrogen bonds with Arg120 .

- Kinetic Studies : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.